2-(2-Methyl-1-benzofuran-5-yl)acetic acid
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Overview
Description
2-(2-Methyl-1-benzofuran-5-yl)acetic acid is a compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1-benzofuran-5-yl)acetic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals.
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method allows for the rapid and efficient synthesis of complex benzofuran compounds.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1-benzofuran-5-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation and nitration reactions are common, with reagents like bromine (Br2) and nitric acid (HNO3) being used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
2-(2-Methyl-1-benzofuran-5-yl)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1-benzofuran-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit key enzymes and proteins involved in disease processes. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer and psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with therapeutic applications.
Angelicin: Known for its biological activities, including antimicrobial properties.
Uniqueness
2-(2-Methyl-1-benzofuran-5-yl)acetic acid is unique due to its specific structure, which imparts distinct biological activities. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C11H10O3 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-(2-methyl-1-benzofuran-5-yl)acetic acid |
InChI |
InChI=1S/C11H10O3/c1-7-4-9-5-8(6-11(12)13)2-3-10(9)14-7/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
JTSVAOBARANITQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)CC(=O)O |
Origin of Product |
United States |
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